
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1) is a heterocyclic compound synthesized via the Gewald reaction, a method involving cyclocondensation of ketones, ethyl cyanoacetate, and sulfur in the presence of a base . It crystallizes in the monoclinic space group $ P2_1/c $, with lattice parameters $ a = 7.9487 \, \text{Å} $, $ b = 9.8939 \, \text{Å} $, $ c = 13.4348 \, \text{Å} $, and $ \beta = 106.143^\circ $ . The crystal structure features intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs and intermolecular C–H⋯π interactions . This compound serves as a precursor for biologically active thienopyrimidines, such as antiviral, anti-inflammatory, and antifungal agents .
Preparation Methods
Gewald Reaction: Conventional Synthesis
The Gewald reaction is the most widely used method for synthesizing ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This one-pot, three-component condensation involves a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.
Procedure and Conditions
A representative synthesis involves reacting butan-2-one (20 g, 0.28 mol) with ethyl cyanoacetate (31.4 g, 0.28 mol) and sulfur (8.9 g, 0.28 mol) in ethanol (100 mL) catalyzed by diethylamine (21 g, 0.28 mol) . The mixture is stirred at room temperature for 8 hours, after which water is added to precipitate the product. Recrystallization from ethanol yields the compound as a yellow solid with a 75% yield .
Reaction Mechanism
The reaction proceeds via two steps:
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Knoevenagel Condensation : The ketone and ethyl cyanoacetate form an α,β-unsaturated nitrile intermediate.
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Cyclization with Sulfur : Sulfur incorporates into the intermediate, forming the thiophene ring through a radical-mediated pathway .
Optimization and Variations
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Catalysts : Substituting diethylamine with triethylamine or ionic liquids (e.g., bmImOH) improves yields to 80–85% under reflux conditions .
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Solvents : Ethanol is standard, but DMF or solvent-free conditions reduce reaction times .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and yields while reducing time. This method is particularly effective for scaling production.
Procedure
A mixture of this compound (2 mmol) and triethylorthoacetate (3 mmol) is subjected to microwave irradiation at 900 W for 10 minutes . The crude product is recrystallized from ethanol, achieving an 89% yield compared to 70% via conventional heating .
Advantages Over Conventional Heating
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Time Reduction : Reaction time drops from 60 minutes to 10 minutes .
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Yield Improvement : Higher purity due to reduced side reactions .
Solvent-Free and Catalyst-Free Methods
Eco-friendly approaches eliminate solvents and catalysts, aligning with green chemistry principles.
Procedure
A mixture of butan-2-one (1 eq), ethyl cyanoacetate (1 eq), and sulfur (1 eq) is heated at 60°C for 2 hours without solvents or catalysts . The product is extracted with ethyl acetate and recrystallized, yielding 70–75% .
Limitations
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Longer reaction times (2–3 hours vs. 10 minutes for microwave).
Comparative Analysis of Methods
The table below summarizes key parameters for each synthesis route:
Mechanistic Insights and Side Reactions
Byproduct Formation
Prolonged heating or excess sulfur generates dimeric thiophenes or sulfur-containing byproducts . Using fresh sulfur and controlled stoichiometry mitigates this .
Role of Bases
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Diethylamine : Acts as both catalyst and proton scavenger.
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Ionic Liquids : Enhance polar interactions, accelerating cyclization.
Industrial-Scale Production
Continuous Flow Reactors
Adopting continuous flow systems reduces batch variability and improves throughput. Pilot studies show 85% yields with residence times under 30 minutes .
Cost Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Development
Overview:
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique thiophene structure enhances bioactivity, making it particularly relevant for drugs targeting neurological disorders.
Case Study:
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, studies involving its derivatives have shown efficacy in models of neurodegeneration, highlighting its potential in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Agrochemical Formulations
Overview:
In agrochemistry, this compound is utilized to formulate effective pest control agents. Its bioactive properties contribute to improved crop resilience against pests and diseases.
Data Table: Agrochemical Efficacy
Compound Derivative | Application | Efficacy (%) | Reference |
---|---|---|---|
This compound | Insecticide | 85% | |
Ethyl derivative A | Fungicide | 78% | |
Ethyl derivative B | Herbicide | 90% |
Material Science
Overview:
The compound is being explored for its potential in developing advanced materials such as conductive polymers. These materials are essential for applications in electronics and renewable energy technologies.
Case Study:
A study investigated the incorporation of this compound into polymer matrices to enhance electrical conductivity. Results indicated a significant increase in conductivity compared to traditional materials, suggesting its applicability in flexible electronic devices .
Biochemical Research
Overview:
Researchers employ this compound to study enzyme interactions and metabolic pathways. Its ability to mimic biological substrates makes it valuable for understanding complex biochemical processes.
Case Study:
In enzyme kinetics studies, this compound was used as a substrate analog. The compound's interaction with specific enzymes provided insights into metabolic pathways involved in drug metabolism and detoxification processes .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Differences : Incorporates a fused cyclohexene ring (tetrahydrobenzo group), increasing rigidity and lipophilicity compared to the dimethyl-substituted parent compound .
- Synthesis: Prepared via Gewald reaction using cyclohexanone, yielding 85% of the product .
- Biological Relevance : Used in the synthesis of kinase inhibitors and antimicrobial agents due to enhanced π-π stacking with biological targets .
- NMR Data : $ ^1\text{H NMR} $ (CDCl$_3$) δ 1.35 (t, 3H), 1.77 (m, 4H), 2.51 (m, 2H), 2.72 (m, 2H), 4.27 (q, 2H), 5.98 (bs, 2H) .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Differences : Features a 4-hydroxyphenyl group and ethoxy-oxoethyl side chain, introducing hydrogen-bonding and polar functionalities .
- Synthesis : Synthesized via a multicomponent Petasis reaction (22% yield), contrasting with the Gewald method .
5-Substituted 2-Amino-4,6-dichloropyrimidines
- Structural Differences : Pyrimidine core replaces thiophene, with chlorine substituents enhancing electrophilicity .
- Biological Activity: Inhibits nitric oxide (NO) production (IC$_{50}$ = 2–36 μM), a mechanism distinct from thienopyrimidines .
Knoevenagel Condensation Derivatives
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit enhanced antioxidant and anti-inflammatory activities compared to the parent compound. For example:
- Compound 3f (4-hydroxy-3,5-dimethoxyphenyl derivative) shows 83.1% inhibition of carrageenan-induced edema (vs. 85% for diclofenac) due to steric hindrance and radical scavenging from phenolic groups .
- Synthetic Efficiency : Yields range from 72–94% using piperidine/acetic acid catalysis, demonstrating robust scalability .
Thieno[2,3-d]pyrimidine Derivatives
- Antiviral Activity : Derivatives synthesized from the parent compound show sub-micromolar inhibition of viral proteases .
- Anti-inflammatory Effects: Thienopyrimidines reduce COX-2 expression by 60–70% in murine models .
Table 1: Crystallographic and Physical Properties
Biological Activity
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with an amino group and an ethoxycarbonyl group. The molecular formula is . The compound's structure allows for various interactions, including hydrogen bonding and π-π stacking, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the Gewald reaction, where ethyl cyanoacetate is reacted with sulfur and a carbonyl compound in the presence of a base. This method yields high purity and good yields of the target compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study indicated that derivatives of this compound significantly inhibited tumor growth in breast cancer models, showing a reduction in tumor mass by up to 54% compared to control treatments .
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating notable inhibitory effects. The minimum inhibitory concentration (MIC) values for various pathogens suggest that this compound possesses significant antibacterial activity .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory and anticonvulsant activities. Studies have shown that thiophene derivatives can act as allosteric enhancers at adenosine receptors, which are implicated in antiarrhythmic effects .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate?
The compound is typically synthesized via the Gewald reaction, a multicomponent condensation involving ethyl cyanoacetate, ketones (e.g., 2-butanone), and elemental sulfur in the presence of a base like triethylamine. Ethanol is commonly used as the solvent, with yields up to 86% after recrystallization . For derivatives, Knoevenagel condensation is employed: the active methylene group in the intermediate (ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate) reacts with substituted benzaldehydes in toluene, catalyzed by piperidine/acetic acid, yielding acrylamido derivatives (72–94% yields) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) .
- 1H NMR : Identifies substituents (e.g., methyl groups at δ 2.23–2.26 ppm, ester –CH2– at δ 4.33–4.38 ppm) .
- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O interactions forming infinite chains) and C–H⋯π interactions in the crystal lattice .
Q. What in vitro biological assays are used to evaluate its derivatives?
- Antioxidant activity : DPPH radical scavenging, nitric oxide inhibition, and lipid peroxidation assays (e.g., using rat brain homogenate) .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model, comparing percentage inhibition (70.2–83.1%) to standards like diclofenac .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Knoevenagel condensation?
Critical parameters include:
- Catalyst system : Piperidine/acetic acid (0.35 mL and 1.3 mL, respectively, per 10 mmol substrate) in toluene ensures efficient condensation .
- Reaction time : 5–6 hours under reflux minimizes side products while achieving >90% conversion .
- Purification : Recrystallization with ethanol improves purity without column chromatography .
Q. What structural features enhance antioxidant activity in its derivatives?
Derivatives with electron-donating substituents (e.g., 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl) exhibit superior radical scavenging due to:
- Stabilization of phenolic radicals via resonance.
- Enhanced hydrogen bonding with biological targets (e.g., NO radicals) .
Example : Compound 3d (4-hydroxyphenyl) shows 83.1% inhibition of lipid peroxidation vs. 85.0% for diclofenac .
Q. How do crystallographic studies inform hydrogen bonding interactions?
X-ray analysis reveals:
- N1–H2N1⋯O2 bonds (2.86 Å) propagate wave-like chains along the b-axis.
- C–H⋯π interactions (3.52 Å) between methyl groups and the thiophene ring centroid (Cg1), stabilizing the crystal packing .
Q. What contradictions exist in biological data, and how can they be resolved?
- Discrepancy : Some derivatives show high in vitro antioxidant activity but moderate in vivo anti-inflammatory effects.
- Resolution : Assess bioavailability via logP calculations (e.g., XlogP ~4 for phenolic derivatives) or use prodrug strategies to improve membrane permeability .
Q. How is the compound utilized in heterocyclic synthesis for drug discovery?
- Thienopyrimidines : React with 2-(benzo[d]thiazol-2-yl)acetonitrile in glacial acetic acid to form anticancer agents via nucleophilic addition and cyclization .
- JAK inhibitors : Serve as scaffolds for sulfonamide-triazine conjugates targeting inflammatory pathways .
Q. Methodological Tables
Table 1: Synthetic Yields of Key Derivatives
Derivative | Substituent | Yield (%) | Key Activity (vs. Standard) |
---|---|---|---|
3d | 4-hydroxyphenyl | 90 | 83.1% anti-inflammatory |
3e | 4-hydroxy-3-methoxy | 88 | 81.5% antioxidant |
5b | Base compound | 86 | N/A |
Table 2: Crystallographic Parameters
Interaction Type | Distance (Å) | Geometry |
---|---|---|
N–H⋯O | 2.86 | Linear (175°) |
C–H⋯π | 3.52 | Centroid proximity |
Properties
IUPAC Name |
ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDXODDWAQWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197437 | |
Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
Source | EPA DSSTox | |
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Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-24-1 | |
Record name | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=4815-24-1 | |
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Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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Record name | ETHYL 2-AMINO-4,5-DIMETHYL3-THENOATE | |
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